

Early research and discovery of Nvp-adw742

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Compound of Interest

Compound Name: Nvp-adw742

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An In-depth Technical Guide on the Early Research and Discovery of **NVP-ADW742**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and discovery of **NVP-ADW742**, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the methodologies of pivotal experiments.

Introduction and Mechanism of Action

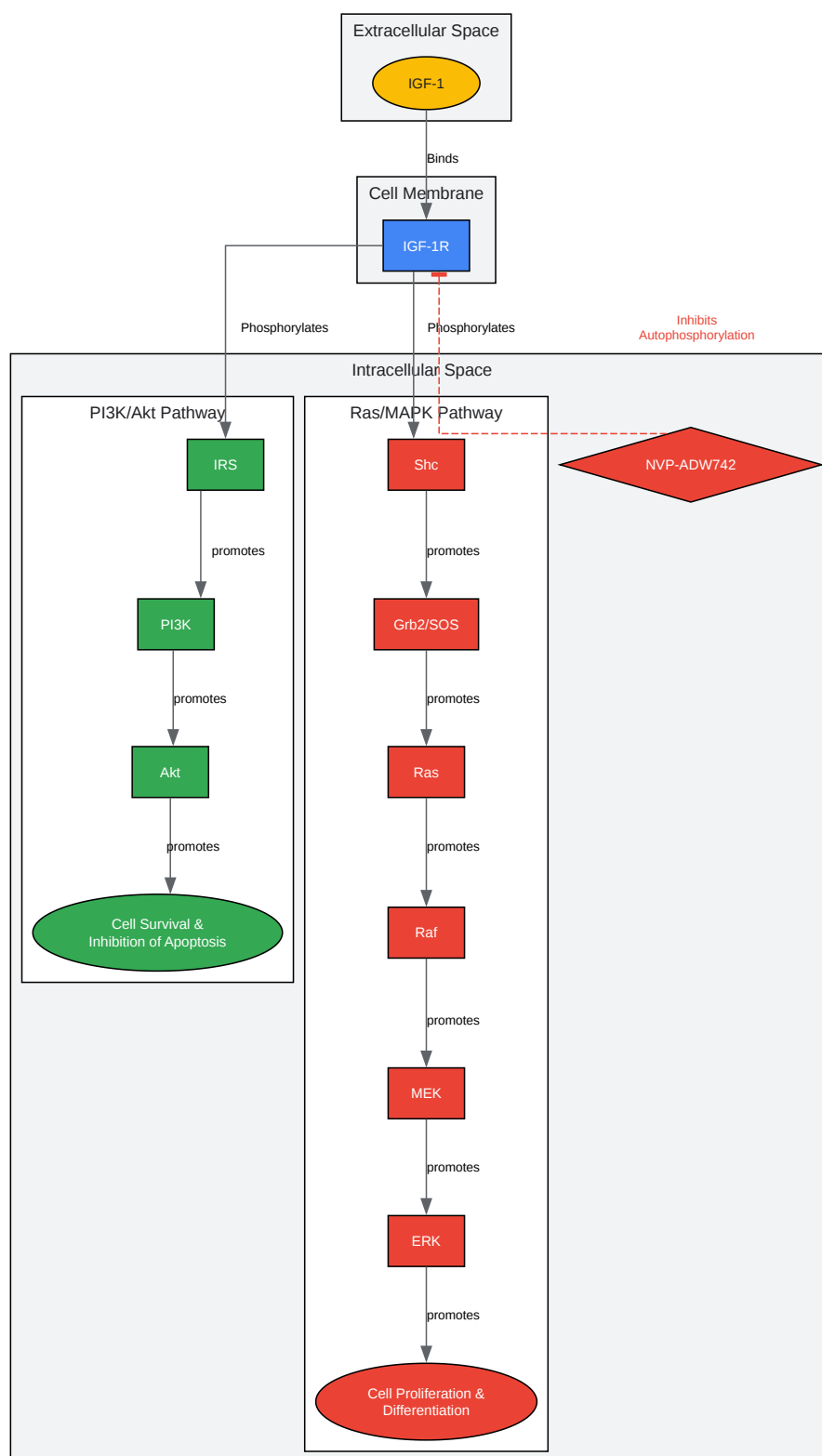
NVP-ADW742, also known as ADW742 or GSK 552602A, was identified in early cancer research as a selective, ATP-competitive inhibitor of the IGF-1R tyrosine kinase. The deregulation of the IGF-1R signaling pathway is a critical factor in the malignant transformation, proliferation, and survival of various cancer cells. This pathway, when activated by its ligands (IGF-1 and IGF-2), triggers two major downstream signaling cascades: the PI3K/Akt pathway, which is crucial for cell survival and inhibition of apoptosis, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation.[1]

NVP-ADW742 exerts its anti-tumor effects by binding to the ATP-binding site of the IGF-1R kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling molecules like Akt.[2] Early research demonstrated its potential as a therapeutic strategy for multiple myeloma, small cell lung cancer (SCLC), medulloblastoma, and other hematologic malignancies and solid tumors.[3][4]

IGF-1R Signaling Pathway and **NVP-ADW742** Inhibition

The following diagram illustrates the IGF-1R signaling cascade and the point of inhibition by **NVP-ADW742**. Upon ligand binding, IGF-1R autophosphorylates, creating docking sites for substrate adaptors like IRS and Shc, which in turn activate the PI3K/Akt and Ras/MAPK pathways, respectively.

IGF-1R Signaling Pathway and NVP-ADW742 Inhibition

[Click to download full resolution via product page](#)Caption: IGF-1R signaling pathway and the inhibitory action of **NVP-ADW742**.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of **NVP-ADW742**.

Table 1: Kinase Selectivity Profile of NVP-ADW742

This table shows the half-maximal inhibitory concentration (IC₅₀) of **NVP-ADW742** against various protein kinases, demonstrating its selectivity for IGF-1R.

Kinase Target	IC ₅₀ (μM)	Selectivity vs. IGF-1R
IGF-1R	0.17	-
InsR (Insulin Receptor)	2.8	~16-fold less sensitive
c-Kit	>5	>29-fold less sensitive
HER2	>10	>58-fold less sensitive
PDGFR	>10	>58-fold less sensitive
VEGFR-2	>10	>58-fold less sensitive
Bcr-Abl	>10	>58-fold less sensitive
Data sourced from multiple studies. [2] [3] [5]		

Table 2: In Vitro Efficacy of NVP-ADW742 in Cancer Cell Lines

This table presents the IC₅₀ values for **NVP-ADW742**'s growth-inhibitory effects on various cancer cell lines.

Cancer Type	Cell Line(s)	IC50 Range (μM)	Notes
Multiple Myeloma (MM)	Various MM cell lines	0.1 - 0.5	Effective in both sensitive and drug-resistant lines.[3]
Small Cell Lung Cancer (SCLC)	H526, H146 (IGF-I dependent)	0.1 - 0.5	Highly sensitive.[1][6]
Small Cell Lung Cancer (SCLC)	WBA, H209 (IGF-I & c-Kit dependent)	4 - 7	Less sensitive; requires c-Kit co-inhibition for synergy. [1][6]
Medulloblastoma	Daoy	11.12	Inhibited IGF-IR-mediated proliferation. [6][7]
Acute Myeloid Leukemia (AML)	HL-60 and primary AML blasts	Not specified	Induced apoptosis.[8]

Table 3: In Vivo Efficacy of NVP-ADW742

This table summarizes the parameters and outcomes of an early in vivo study.

Animal Model	Cancer Type	Dosage and Administration	Duration	Outcome
SCID/NOD Mice	Multiple Myeloma (MM)	10 mg/kg (IP) or 50 mg/kg (Oral)	Twice daily for 19 days	Significantly suppressed tumor growth and prolonged survival.[2]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and extension of early findings. The following sections provide representative protocols for the key experiments used in the initial evaluation of **NVP-ADW742**.

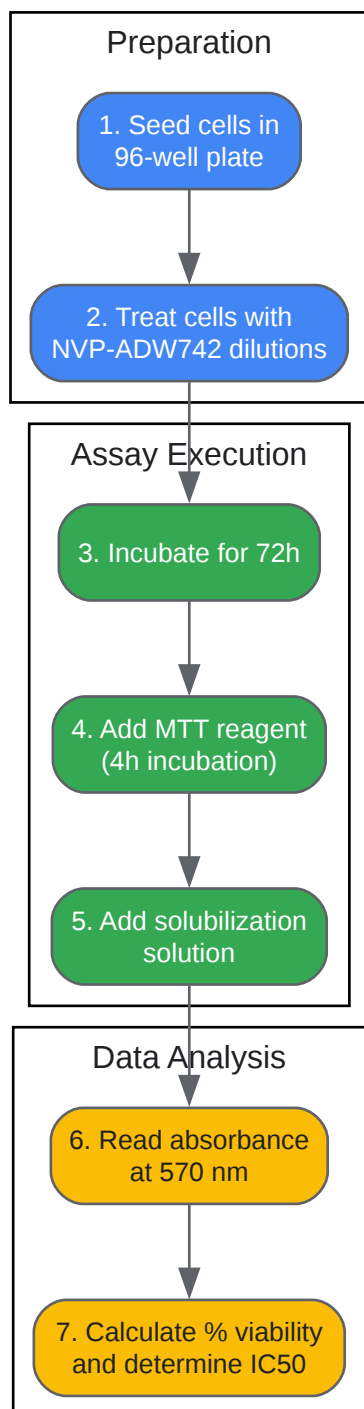
Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a primary method used to assess the effect of **NVP-ADW742** on cancer cell viability and proliferation.[4]

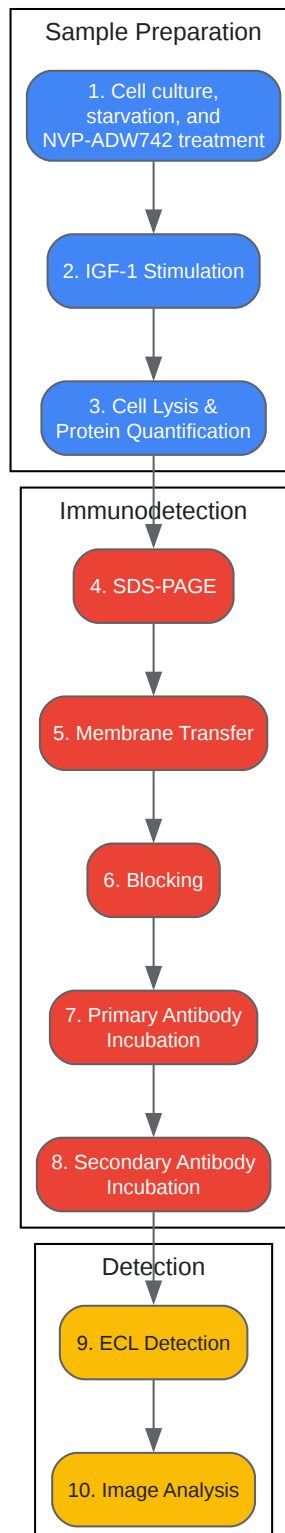
Representative Protocol:

- **Cell Plating:** Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of **NVP-ADW742** (e.g., 0.1 to 10 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of **NVP-ADW742**. Include vehicle-only (e.g., DMSO) controls.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Workflow for Cell Viability (MTT) Assay



Workflow for Western Blot Analysis



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